

Application Notes: Biotin Binding Assay Using HABA Dye

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: vitamin H

Cat. No.: B4983948

[Get Quote](#)

Introduction

The interaction between biotin (Vitamin B7) and avidin, a glycoprotein found in egg whites, is one of the strongest non-covalent bonds known in nature, with a dissociation constant (K_d) in the range of 10^{-15} M.[1][2] This robust interaction is widely exploited in various biotechnological applications, including immunoassays, affinity chromatography, and drug delivery.[3][4] Accurate quantification of biotin incorporation is crucial for the success of these applications.[5] The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a simple, rapid, and cost-effective colorimetric method for determining the amount of biotin in a sample.[4][6]

Principle of the HABA Assay

The HABA assay is a competitive binding assay.[4] HABA dye binds to avidin to form a yellow-orange complex that exhibits a characteristic absorbance maximum at 500 nm.[2][7] Biotin has a much higher affinity for avidin than HABA.[8] When a sample containing biotin is introduced, the biotin displaces the HABA dye from the avidin-binding sites.[4] This displacement causes a decrease in the absorbance at 500 nm, which is directly proportional to the concentration of biotin in the sample.[2][4] By measuring the change in absorbance, the amount of biotin can be quantified.[1]

Experimental Protocols

This section provides detailed protocols for performing the HABA biotin binding assay in both cuvette and 96-well microplate formats.

1. Reagent Preparation

- **HABA Solution:** Dissolve 24.2 mg of HABA in 9.9 ml of deionized water. Add 100 µl of 1N NaOH and mix until the HABA is completely dissolved. If necessary, add another 100 µl of 1N NaOH. This solution can be stored at 4°C.[7]
- **Avidin Solution:** Prepare an avidin stock solution at a concentration of 10 mg/ml in Phosphate Buffered Saline (PBS).
- **HABA/Avidin Working Solution:** To prepare the working solution, add 600 µl of the HABA solution to 10 mg of avidin and bring the final volume to 20 ml with PBS.[7] Alternatively, a common protocol involves adding 300µl of the HABA solution and 5mg of avidin to 9.7ml of PBS.[1] This solution should be used immediately or can be stored at 4°C for up to one week.[7] The absorbance of the HABA/Avidin working solution at 500 nm should be between 0.9 and 1.3.[4][7]
- **Biotin Standards:** Prepare a series of biotin standards of known concentrations (e.g., 0 to 100 µM) to generate a standard curve.[9]

Important Pre-Assay Step: It is crucial to remove any free or unconjugated biotin from the biotinylated protein sample before performing the assay. This can be achieved through methods like dialysis or gel filtration.[1][10]

2. Protocol for Cuvette-Based Assay

- Pipette 900 µl of the HABA/Avidin working solution into a 1 ml cuvette.
- Measure the initial absorbance at 500 nm (A_{500} HABA/Avidin). This reading should be between 0.9 and 1.3.[7][11]
- Add 100 µl of the biotinylated sample or biotin standard to the cuvette and mix well.[1][11]
- Incubate for a few minutes until the absorbance reading stabilizes.[4]
- Measure the final absorbance at 500 nm (A_{500} HABA/Avidin/Biotin Sample).[4][11] If the final absorbance is below 0.3, the sample should be diluted and the assay repeated.[7]

3. Protocol for 96-Well Microplate-Based Assay

- Add 180 µl of the HABA/Avidin working solution to each well of a 96-well microplate.[11]
- Add 20 µl of the biotinylated sample or biotin standard to the respective wells.[9]
- Include a blank well containing 180 µl of HABA/Avidin solution and 20 µl of the sample buffer.[12]
- Mix the plate gently on a shaker for 30-60 seconds.[12]
- Read the absorbance at 500 nm using a microplate reader.[9]

Data Presentation and Analysis

The quantitative data from the HABA assay is used to determine the concentration of biotin and the biotin-to-protein molar ratio.

1. Calculation of Biotin Concentration

The change in absorbance (ΔA_{500}) is used to calculate the biotin concentration using the Beer-Lambert law ($A = \epsilon bc$).[2][4]

- For the cuvette assay: $\Delta A_{500} = (0.9 \times A_{500} \text{ HABA/Avidin}) - A_{500} \text{ HABA/Avidin/Biotin Sample}$ [13]
- For the microplate assay: $\Delta A_{500} = A_{500} \text{ of Blank} - A_{500} \text{ of Sample}$ [8]

The concentration of biotin is then calculated as:

$$\text{Biotin Concentration (M)} = \Delta A_{500} / (\epsilon \times b)$$

Where:

- ϵ (molar extinction coefficient) for the displacement of HABA from the avidin complex is approximately $34,000 \text{ M}^{-1}\text{cm}^{-1}$. [2][4]

- b (path length) is the width of the cuvette (typically 1 cm) or the path length in the microplate well.^[2]

2. Calculation of Biotin-to-Protein Molar Ratio

To determine the average number of biotin molecules per protein molecule, the following calculations are necessary:^{[1][14]}

- Calculate the moles of biotin in the sample: $\text{Moles of Biotin} = \text{Biotin Concentration (M)} \times \text{Sample Volume (L)}$
- Calculate the moles of protein in the sample: $\text{Moles of Protein} = (\text{Protein Concentration (g/L)} / \text{Protein Molecular Weight (g/mol)}) \times \text{Sample Volume (L)}$
- Calculate the Biotin-to-Protein Molar Ratio: $\text{Molar Ratio} = \text{Moles of Biotin} / \text{Moles of Protein}$

Data Summary Tables

Table 1: Example Data for Biotin Standard Curve

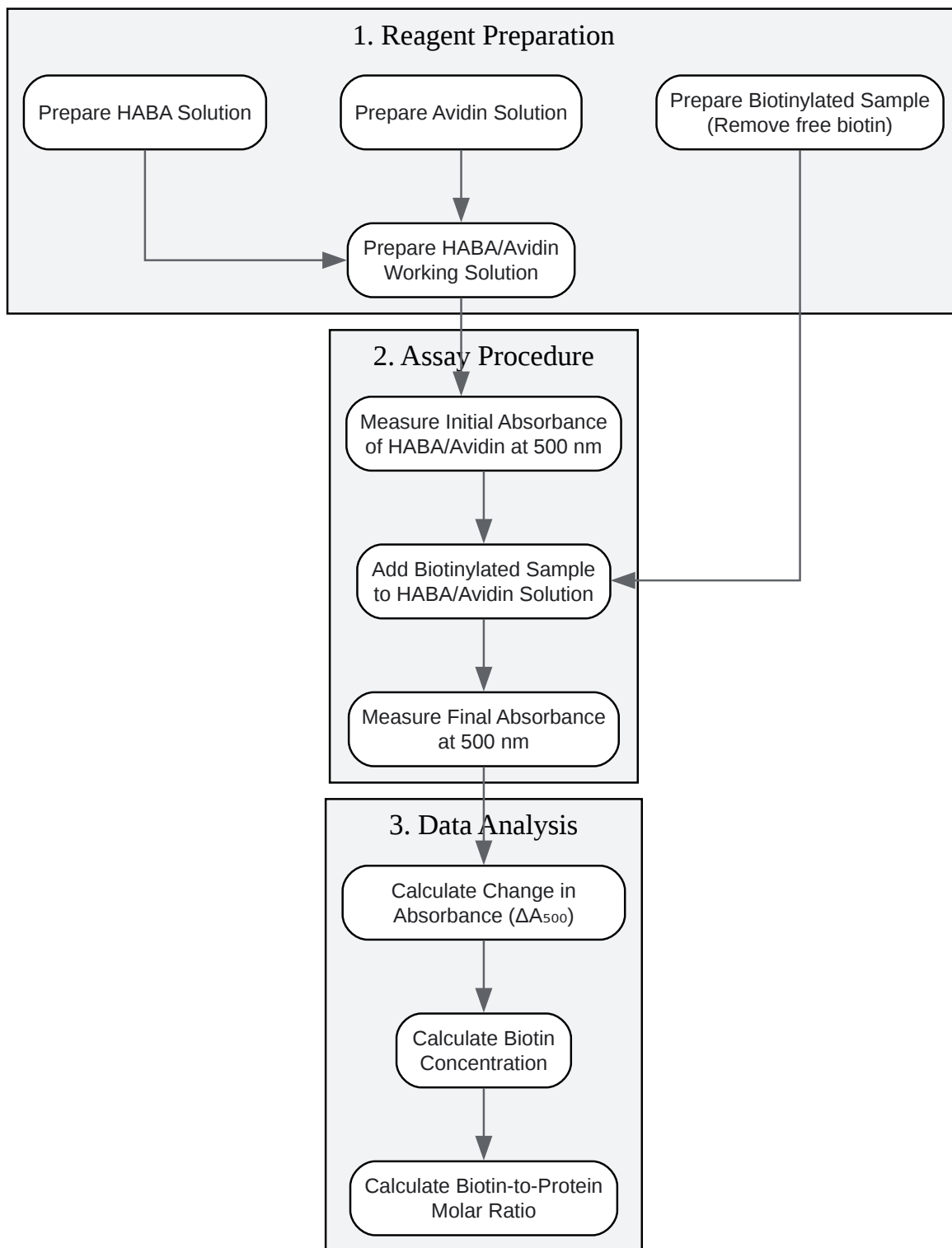
Biotin Concentration (μM)	Absorbance at 500 nm (A_{500})	ΔA_{500}
0 (Blank)	1.150	0.000
10	1.080	0.070
25	0.950	0.200
50	0.750	0.400
75	0.550	0.600
100	0.350	0.800

Table 2: Example Calculation of Biotin-to-Protein Ratio

Parameter	Value
Initial Absorbance (A_{500} HABA/Avidin)	1.200
Final Absorbance (A_{500} HABA/Avidin/Biotin Sample)	0.800
ΔA_{500}	0.400
Biotin Concentration	11.76 μM
Protein Concentration	1 mg/mL
Protein Molecular Weight	150,000 g/mol
Moles of Protein in 100 μL sample	6.67×10^{-10} mol
Moles of Biotin in 100 μL sample	1.18×10^{-9} mol
Biotin-to-Protein Molar Ratio	1.77

Visualizations

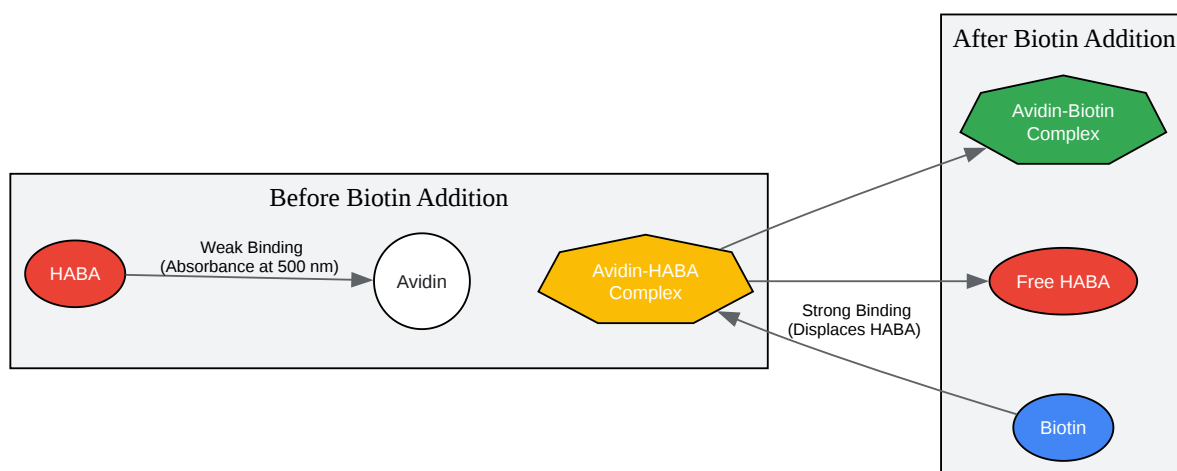
Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow of the HABA assay for biotin quantification.

Principle of HABA Assay



[Click to download full resolution via product page](#)

Caption: Competitive binding principle of the HABA assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. anaspec.com [anaspec.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. HABA Calculator | Thermo Fisher Scientific - US [thermofisher.com]
- To cite this document: BenchChem. [Application Notes: Biotin Binding Assay Using HABA Dye]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b4983948#how-to-perform-a-biotin-binding-assay-using-haba-dye]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

